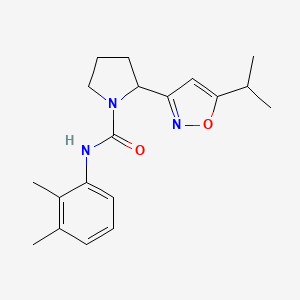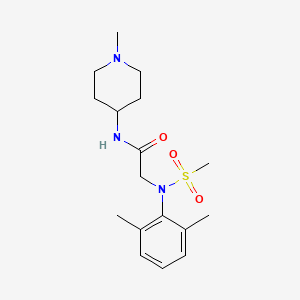
5-(3-chlorophenyl)-N-(2,4-difluorophenyl)-3-isoxazolecarboxamide
Overview
Description
5-(3-chlorophenyl)-N-(2,4-difluorophenyl)-3-isoxazolecarboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as A-438079 and is a selective antagonist of the P2X7 receptor, a member of the ATP-gated ion channel family.
Mechanism of Action
The P2X7 receptor is a ligand-gated ion channel that is activated by extracellular ATP. Activation of this receptor leads to the influx of calcium ions and the release of pro-inflammatory cytokines. 5-(3-chlorophenyl)-N-(2,4-difluorophenyl)-3-isoxazolecarboxamide selectively blocks the P2X7 receptor, preventing its activation and subsequent downstream effects.
Biochemical and Physiological Effects:
In vitro studies have shown that 5-(3-chlorophenyl)-N-(2,4-difluorophenyl)-3-isoxazolecarboxamide inhibits the release of pro-inflammatory cytokines and reduces cell death in certain cell types. Additionally, this compound has been shown to have antitumor activity in various cancer cell lines. In vivo studies have shown that 5-(3-chlorophenyl)-N-(2,4-difluorophenyl)-3-isoxazolecarboxamide reduces inflammation and pain in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 5-(3-chlorophenyl)-N-(2,4-difluorophenyl)-3-isoxazolecarboxamide in lab experiments is its selectivity for the P2X7 receptor. This allows for the specific inhibition of this receptor without affecting other ATP-gated ion channels. However, one limitation is the potential for off-target effects, as this compound may interact with other proteins or receptors.
Future Directions
There are several potential future directions for research involving 5-(3-chlorophenyl)-N-(2,4-difluorophenyl)-3-isoxazolecarboxamide. One area of interest is the development of more potent and selective P2X7 receptor antagonists for use in various therapeutic applications. Additionally, further studies are needed to fully understand the mechanisms underlying the antitumor activity of this compound. Finally, the potential for off-target effects and the development of resistance to this compound should be further investigated.
Scientific Research Applications
The P2X7 receptor is involved in various physiological and pathological processes, including inflammation, pain, and neurodegeneration. Therefore, the selective inhibition of this receptor by 5-(3-chlorophenyl)-N-(2,4-difluorophenyl)-3-isoxazolecarboxamide has potential applications in the treatment of these conditions. Additionally, this compound has been shown to have antitumor activity in certain cancer cell lines.
properties
IUPAC Name |
5-(3-chlorophenyl)-N-(2,4-difluorophenyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClF2N2O2/c17-10-3-1-2-9(6-10)15-8-14(21-23-15)16(22)20-13-5-4-11(18)7-12(13)19/h1-8H,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWJEXBBCHRSHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=NO2)C(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-{[4-(dimethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B4462611.png)
![4-[(4-oxo-3(4H)-quinazolinyl)methyl]-N-3-pyridinylcyclohexanecarboxamide](/img/structure/B4462612.png)
![1-benzyl-N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B4462618.png)
![4-(4-{4-[(3-chloro-4-methoxyphenyl)sulfonyl]-1-piperazinyl}-6-methyl-2-pyrimidinyl)morpholine](/img/structure/B4462625.png)

![N-(4-ethylphenyl)-4-[6-(3-pyridinylamino)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B4462639.png)
![N-[1-(3,4-dimethylphenyl)propyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4462648.png)
![2,4,5-trimethyl-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzenesulfonamide](/img/structure/B4462659.png)
![N-(2-{[2-methyl-6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-(2-methylphenyl)urea](/img/structure/B4462665.png)
![N-[3-(methylthio)phenyl]-4-[6-(4-pyridinylamino)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B4462670.png)
![4-{1-[4-(benzyloxy)benzyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole](/img/structure/B4462676.png)
![N-[2-(1-methyl-4-piperidinyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4462684.png)

![1-(2-methoxyphenyl)-4-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}piperazine](/img/structure/B4462709.png)